4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide: is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a phenylethyl group, and a tetrahydro-1,3,5-triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the triazine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in treating infections or other conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the sulfonamide group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
- N-fluorobenzenesulfonimide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the tetrahydro-1,3,5-triazine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19FN4O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
InChI Key |
OMRBFVYFFHJVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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